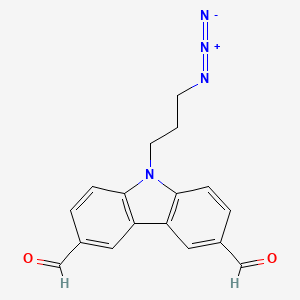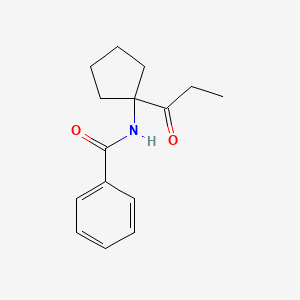
1,8-Nonadiene-4,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Nonadiene-4,6-diol is an organic compound with the molecular formula C9H16O2 It is characterized by the presence of two hydroxyl groups (-OH) and two double bonds (C=C) within its nine-carbon chain structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Nonadiene-4,6-diol can be synthesized through several methods. One common approach involves the use of starting materials such as 1,8-nonadiene and appropriate reagents to introduce the hydroxyl groups. The reaction typically involves the use of oxidizing agents and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to obtain the compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
1,8-Nonadiene-4,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
1,8-Nonadiene-4,6-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,8-Nonadiene-4,6-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The double bonds can participate in addition reactions, altering the compound’s reactivity and interactions.
Comparison with Similar Compounds
1,8-Nonadiene-4,6-diol can be compared with other similar compounds such as:
1,8-Nonadiene: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
1,8-Nonanediol: Lacks double bonds, resulting in different chemical properties and reactivity.
1,6-Hexadiene-3,5-diol: Has a shorter carbon chain and different positioning of functional groups, leading to distinct chemical behavior.
The uniqueness of this compound lies in its combination of hydroxyl groups and double bonds, which provide a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
491879-98-2 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
nona-1,8-diene-4,6-diol |
InChI |
InChI=1S/C9H16O2/c1-3-5-8(10)7-9(11)6-4-2/h3-4,8-11H,1-2,5-7H2 |
InChI Key |
LHKAUHASHIRZBL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CC(CC=C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Benzyl-N-[2-(methanesulfonyl)ethyl]-N'-methylurea](/img/structure/B14243263.png)

![N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide](/img/structure/B14243278.png)
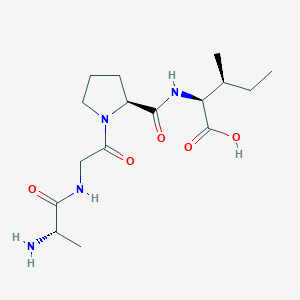
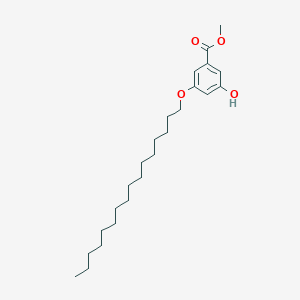
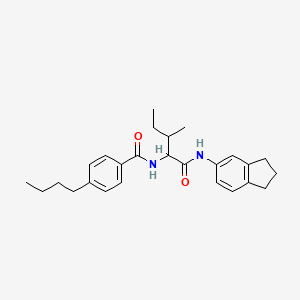
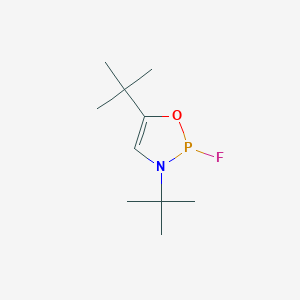
![4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol](/img/structure/B14243301.png)
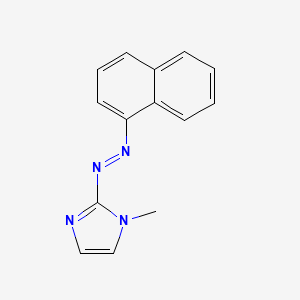
![[2-(Carbamimidoylsulfanyl)ethane-1,1-diyl]bis(phosphonic acid)](/img/structure/B14243321.png)
